![molecular formula C16H14N2O3S B2978817 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide CAS No. 339016-87-4](/img/structure/B2978817.png)
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Mechanism of Action
Target of Action
The primary target of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This means that it selectively binds to and inhibits the activity of this specific isoform of the enzyme, thereby affecting its function.
Biochemical Analysis
Biochemical Properties
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide has been found to exhibit the properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications .
Cellular Effects
It is known that the compound has a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Dosage Effects in Animal Models
It is known that the compound exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Metabolic Pathways
It is known that the compound exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Transport and Distribution
It is known that the compound exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Subcellular Localization
It is known that the compound exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide typically involves the reaction of 3-phenyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-Hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Uniqueness
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C16H16N2O3S and a molecular weight of approximately 348.38 g/mol. Its structure features a benzenesulfonamide moiety linked to a 1,2-oxazole ring, which is significant for its biological activity.
Research indicates that compounds containing the benzenesulfonamide structure often exhibit inhibition of various enzymes and receptors. For instance, sulfonamides have been shown to interact with carbonic anhydrases and endothelin receptors, influencing cardiovascular functions and inflammation pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : This compound has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases. Studies have shown that modifications in the structure can enhance its inhibitory potency against IL-1β release, a key inflammatory cytokine .
- Cardiovascular Impact : Similar compounds have demonstrated effects on perfusion pressure and coronary resistance in isolated heart models. The ability to modulate these parameters suggests potential applications in treating conditions like pulmonary hypertension .
- Antimicrobial Activity : Some analogs of sulfonamides exhibit antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial efficacy .
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound and related compounds:
Properties
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-22(20,15-9-5-2-6-10-15)17-12-14-11-16(18-21-14)13-7-3-1-4-8-13/h1-11,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKYSOEPDYESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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